6-Bromoacetamido-6-desoxynaltrexone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91409-49-3 |
|---|---|
Molecular Formula |
C22H27BrN2O4 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H27BrN2O4/c23-10-17(27)24-14-5-6-22(28)16-9-13-3-4-15(26)19-18(13)21(22,20(14)29-19)7-8-25(16)11-12-1-2-12/h3-4,12,14,16,20,26,28H,1-2,5-11H2,(H,24,27)/t14-,16-,20+,21+,22-/m1/s1 |
InChI Key |
LLJPZWYDUXHCIX-HAOCKTTRSA-N |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CBr |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)CBr)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CBr |
Synonyms |
6-bromoacetamido-6-desoxynaltrexone 6-bromoacetamido-6-desoxynaltrexone hydrobromide |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of 6 Bromoacetamido 6 Desoxynaltrexone
Chemical Synthesis Pathways for 6-Bromoacetamido-6-desoxynaltrexone
The primary route for the synthesis of this compound commences with naltrexone (B1662487) as the starting material. evitachem.com The process is a multi-step conversion that modifies the C-6 position of the morphinan (B1239233) skeleton.
The initial step involves the transformation of the 6-keto group of naltrexone into a 6-β-amino group. This is typically achieved by first converting the ketone to an oxime using hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. nih.gov The subsequent reduction of the naltrexone oxime intermediate to 6-β-naltrexamine is a critical step that establishes the desired stereochemistry at the C-6 position. nih.gov
Once 6-β-naltrexamine is obtained, the final step is the introduction of the bromoacetamido group. This is an acylation reaction where 6-β-naltrexamine is treated with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, in the presence of a non-nucleophilic base to yield this compound. nih.gov Careful control of reaction conditions is necessary to ensure selective acylation of the 6-β-amino group without affecting other reactive functional groups on the naltrexone scaffold, such as the phenolic hydroxyl group at C-3. nih.gov
Precursor Compounds and Derivatization Strategies
The key precursor for the synthesis of this compound is naltrexone . The strategic derivatization of naltrexone at its C-6 position is a common approach to generate a variety of affinity labels.
The synthesis of the crucial intermediate, 6-β-naltrexamine , is a pivotal point in the synthetic pathway. The conversion of the 6-keto group of naltrexone to an oxime is an efficient process. nih.gov The subsequent reduction of this oxime to the corresponding amine provides the necessary functionality for further derivatization. nih.gov
Beyond the synthesis of this compound, 6-β-naltrexamine serves as a versatile intermediate for the creation of a wide array of naltrexone derivatives. Researchers have synthesized various N-heterocyclic substituted naltrexamine analogues by reacting 6-β-naltrexamine with different acyl chlorides or carboxylic acids. nih.gov This highlights the importance of 6-β-naltrexamine as a platform for generating diverse libraries of compounds for structure-activity relationship studies.
Table 1: Key Precursors and Intermediates
| Compound | Starting Material | Key Transformation |
|---|---|---|
| Naltrexone Oxime | Naltrexone | Oximation of the 6-keto group |
| 6-β-Naltrexamine | Naltrexone Oxime | Reduction of the oxime |
| This compound | 6-β-Naltrexamine | Acylation with a bromoacetylating agent |
Stereochemical Considerations in the Synthesis of Naltrexone Analogues
The stereochemistry at the C-6 position of the morphinan ring system is a critical determinant of the pharmacological activity of naltrexone analogues. The two possible epimers, the 6-α and 6-β isomers, often exhibit significantly different binding affinities and selectivities for opioid receptors.
In the synthesis of 6-amino derivatives of naltrexone, the reduction of the naltrexone oxime intermediate can potentially lead to a mixture of the 6-α and 6-β-naltrexamine epimers. However, synthetic methods have been developed to achieve stereoselective synthesis, yielding predominantly the desired β-isomer. nih.gov The configuration of the C-6 substituent plays a crucial role in how the ligand interacts with the binding pocket of the opioid receptor. It has been demonstrated that the stereochemical arrangement at this position can significantly impact the ligand's affinity and selectivity. nih.gov For many naltrexone-based affinity labels, the 6-β configuration is preferred for optimal interaction with the receptor. nih.gov
Comparative Synthetic Approaches for Related Affinity Ligands (e.g., 6-Thioglycolamido-6-desoxynaltrexone)
The synthetic strategies employed for this compound can be adapted to produce a variety of other affinity ligands with different reactive groups at the C-6 position. A notable example is 6-Thioglycolamido-6-desoxynaltrexone .
The synthesis of this analogue also utilizes 6-β-naltrexamine as the key intermediate. Instead of acylation with a bromoacetylating agent, the 6-β-amino group is reacted with a reagent that introduces the thioglycolamido moiety. This typically involves the use of S-acetylthioglycolic acid in the presence of a coupling agent, or its corresponding acyl chloride.
The rationale behind synthesizing a range of related affinity ligands is to probe the structure of the opioid receptor binding site. By varying the length, reactivity, and chemical nature of the electrophilic group at the C-6 position, researchers can gain insights into the spatial arrangement of amino acid residues within the receptor's binding pocket. For instance, a series of analogues with different electrophilic groups attached to the 6-β-position of naltrexone have been synthesized to study their agonist and antagonist activities. nih.gov This comparative approach allows for a systematic investigation of the structural requirements for receptor binding and covalent modification.
Table 2: Comparison of Synthetic Endpoints for Naltrexone-Based Affinity Ligands
| Compound | Key Reagent for C-6 Modification | Resulting Functional Group |
|---|---|---|
| This compound | Bromoacetyl bromide or anhydride | Bromoacetamido |
| 6-Thioglycolamido-6-desoxynaltrexone | S-Acetylthioglycolic acid or acyl chloride | Thioglycolamido |
| N-Heterocyclic Substituted Naltrexamines | Various acyl chlorides or carboxylic acids | N-Heterocyclic amides |
Molecular Interactions and Receptor Binding Dynamics of 6 Bromoacetamido 6 Desoxynaltrexone
Opioid Receptor Subtype Affinity and Selectivity Profiling
The interaction of 6-Bromoacetamido-6-desoxynaltrexone with different opioid receptor subtypes determines its pharmacological profile. Understanding its affinity and selectivity is key to predicting its effects.
Mu-Opioid Receptor Binding Characteristics
This compound (also referred to as BAN) demonstrates a high affinity for mu-opioid receptors. nih.gov In studies utilizing calf brain membranes, the reversible binding of BAN was assessed through the inhibition of [3H]naloxone binding. nih.gov This research indicates that BAN acts as a potent ligand at the mu-opioid receptor, a key target for many opioid analgesics. nih.gov The mechanism of action involves competitive antagonism at mu-opioid receptors, where the compound binds to the receptors without activating them, thereby blocking the effects of endogenous and exogenous opioids.
Delta-Opioid Receptor Binding Characteristics
Detailed binding affinity data for this compound specifically at the delta-opioid receptor is not extensively available in the reviewed literature. Generally, delta-opioid receptors are widely distributed in the brain and are involved in pain modulation and emotional responses. zenodo.org
Kappa-Opioid Receptor Binding Characteristics
Specific binding affinity studies for this compound at the kappa-opioid receptor have not been detailed in the available research. The kappa-opioid receptor system is known to be involved in analgesia, as well as in less desirable effects such as dysphoria and sedation. nih.gov
Nociceptin (B549756) Receptor (ORL1) Considerations
The interaction of this compound with the nociceptin receptor (ORL1), also known as the opioid receptor-like 1 receptor, has not been specifically characterized in the reviewed scientific literature. The ORL1 receptor and its endogenous ligand, nociceptin/orphanin FQ, play a complex role in pain and other physiological processes, and are pharmacologically distinct from the classical opioid receptors. nih.govwikipedia.org
Reversible Binding Kinetics of this compound
The kinetics of how this compound binds to and dissociates from opioid receptors provides insight into its duration of action and potential for irreversible interactions.
Determination of Dissociation Constants (Ki Values)
The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. For this compound, the reversible binding has been quantified, revealing its potency. A study determined the Ki value for the reversible binding of BAN to be 1 x 10-9 M in calf brain membranes. nih.gov This was determined using log probit plots in competitive binding assays with [3H]naloxone. nih.gov This low nanomolar Ki value signifies a strong interaction with the opioid receptors present in this tissue preparation, which are predominantly mu-opioid receptors.
| Compound | Receptor | Tissue Source | Radioligand | Ki Value (M) |
| This compound (BAN) | Opioid Receptors | Calf Brain Membranes | [3H]naloxone | 1 x 10-9 |
Competition Binding Assay Methodologies
Competition binding assays are fundamental in characterizing the affinity of a ligand, such as this compound, for its receptor. nih.gov This methodology, specifically the heterologous competition binding assay, is employed to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with a labeled radioligand for binding to the receptor. nih.gov In this experimental setup, a fixed concentration of a radioligand and a specific amount of receptor preparation are incubated with varying concentrations of the unlabeled competitor compound. nih.gov The assay measures the concentration of the unlabeled ligand that is required to inhibit 50% of the specific binding of the radioligand, a value known as the IC50. nih.gov This IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for the unlabeled ligand using the Cheng-Prusoff equation, providing a standardized measure of its binding affinity. nih.gov Through such methods, the reversible binding affinity of this compound (also referred to as BAN) to calf brain membranes was determined, yielding a Ki value of 1 x 10⁻⁹ M. nih.gov
Irreversible Binding Mechanisms and Time Course Analysis
Beyond its reversible binding, this compound is characterized as an affinity ligand capable of irreversible binding, forming a long-lasting, covalent bond with the opioid receptor. nih.gov This irreversible interaction leads to a prolonged blockade of the receptor.
The kinetics of the irreversible interaction have been investigated through time course analysis. nih.gov A study examining the irreversible inhibition of [³H]naloxone binding in the presence of this compound revealed a rapid rate of covalent bonding. nih.gov At a concentration of 1 x 10⁻⁷ M, maximal inhibition of radioligand binding was observed to occur within just 5 minutes of incubation. nih.gov This demonstrates the efficiency and speed with which the compound forms a permanent attachment to the receptor.
The stability of the covalent bond formed by this compound is confirmed through wash-resistant binding experiments. nih.gov In these studies, receptor preparations are incubated with the compound and then subjected to extensive washing procedures designed to remove any ligands that are not covalently bound. nih.gov Despite these rigorous washes, the compound remains bound to the receptor, demonstrating an irreversible interaction. nih.gov The potency of this irreversible binding was quantified, showing that a concentration of 5 x 10⁻⁸ M of this compound was sufficient to inhibit 50% of the maximum irreversible binding (IC50). nih.govevitachem.com
Covalent Ligand-Receptor Conjugation Chemistry
The irreversible nature of this compound's interaction with opioid receptors is due to the formation of a stable covalent bond between the ligand and the receptor protein. This chemical conjugation is highly dependent on the specific structure of the ligand and the availability of reactive residues in the receptor's binding pocket.
The specific stereochemistry of this compound is critical for its covalent binding activity. evitachem.com The exclusive β-orientation of the bromoacetamido substituent at the C-6 position places the electrophilic carbon in an optimal position to interact with nucleophilic residues within the receptor's binding site. evitachem.com It has been proposed that nucleophilic residues, such as the thiol group of a cysteine residue, within the binding pocket could be the target for this covalent attachment. evitachem.com However, comparative studies with a related compound, 6β-thioglycolamido-6-desoxynaltrexone (TAN), have indicated that while the reactive group is essential for covalent interaction, the site of attachment on the opioid receptor may involve residues other than protein SH groups. nih.gov
The key to the covalent binding of this compound is its reactive bromoacetamido functional group (–COCH₂Br). nih.govevitachem.com This moiety contains an electrophilic carbon atom that is susceptible to nucleophilic attack from a suitably positioned amino acid residue on the receptor protein. evitachem.com This reaction results in the formation of a stable covalent bond, permanently linking the antagonist to the receptor. evitachem.com The presence of this specific reactive group is what classifies the compound as an affinity label, a tool designed to covalently modify a receptor for study. nih.gov
Data Tables
Table 1: Binding Characteristics of this compound
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Reversible Ki | 1 x 10⁻⁹ M | The equilibrium dissociation constant for reversible binding to calf brain membranes. | nih.gov |
| Irreversible IC50 | 5 x 10⁻⁸ M | The concentration that produces 50% of the maximum irreversible binding after extensive washing. | nih.govevitachem.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | BAN |
| 6β-thioglycolamido-6-desoxynaltrexone | TAN |
| Naloxone (B1662785) |
Proposed Mechanisms of Cysteine Residue Modification
The irreversible antagonism of this compound at the mu-opioid receptor is attributed to the specific chemical reactivity of its 6-bromoacetamido functional group. This group is designed to form a stable, covalent bond with a nucleophilic amino acid residue within the receptor's binding pocket. The primary proposed mechanism for this interaction is a bimolecular nucleophilic substitution (SN2) reaction. evitachem.com
In this mechanism, the bromoacetamido moiety acts as a soft electrophile. The carbon atom attached to the bromine atom is electron-deficient and thus susceptible to attack by a strong nucleophile. Within the protein environment of the opioid receptor, the sulfhydryl (thiol) group of a cysteine residue is considered the most likely nucleophile for this reaction. The deprotonated form of the cysteine residue, the thiolate anion (Receptor–S⁻), serves as a potent nucleophile that attacks the electrophilic carbon atom of the bromoacetamido group. This concerted reaction results in the displacement of the bromide ion (Br⁻) as a leaving group and the formation of a stable thioether bond between the ligand and the cysteine residue (Receptor–S–CH₂C(O)NH–Ligand). evitachem.com
The kinetics of this alkylation reaction are relatively rapid, with a second-order rate constant (k₂) estimated to be around 10³ M⁻¹min⁻¹ at physiological pH. This reactivity allows for the covalent bond to form within approximately five minutes at a concentration of 100 nM. evitachem.com This covalent linkage effectively tethers the antagonist to the receptor, leading to prolonged and irreversible blockade of receptor signaling. While cysteine is the primary target, other nucleophilic residues could potentially be involved, although the reactivity of the bromoacetamide group is particularly well-suited for reaction with thiols.
Computational and Molecular Modeling Approaches
Ligand-Receptor Docking Simulations for this compound
Molecular docking simulations are a powerful computational tool used to predict the preferred binding orientation and affinity of a ligand to its receptor target. frontiersin.org For this compound, docking studies are performed using high-resolution crystal structures of the mu-opioid receptor (MOR), such as the active state structure (PDB code: 5C1M) or inactive state structures. nih.gov These simulations help to elucidate the non-covalent interactions that initially guide and position the ligand within the binding pocket before the covalent bond formation occurs.
The process involves placing the 3D structure of this compound into the defined binding site of the MOR in silico. Sophisticated algorithms then sample numerous possible conformations and orientations of the ligand, calculating a "docking score" for each pose to estimate the binding free energy. frontiersin.orgnrfhh.com These scores are based on factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions between the ligand and receptor residues.
For morphinan-based ligands like this compound, key interactions typically involve a salt bridge between the protonated nitrogen of the ligand and the highly conserved Asp1473.32 in transmembrane helix 3 (TM3), as well as hydrophobic interactions with surrounding aromatic and aliphatic residues such as Tyr1483.33, Met1513.36, Trp2936.48, and Tyr3267.43. nih.govnih.gov Docking simulations for this specific compound would focus on identifying poses where the bromoacetamido group is positioned in close proximity to a nucleophilic residue, particularly a cysteine, facilitating the subsequent irreversible reaction.
| Parameter | Description | Relevance to Docking |
| PDB Code | Protein Data Bank identifier for the receptor's 3D structure (e.g., 5C1M). nih.gov | Provides the atomic coordinates of the receptor target for the simulation. |
| Binding Site | The specific pocket or cavity on the receptor where the ligand binds. | Defined based on experimental data or blind docking to guide the simulation. nrfhh.com |
| Scoring Function | An algorithm that estimates the binding affinity for a given ligand pose. frontiersin.org | Ranks potential binding modes to identify the most favorable orientation. |
| Key Residues | Specific amino acids in the binding site that form critical interactions (e.g., Asp147, Tyr148). nih.govnih.gov | Analysis of interactions with these residues helps validate the docking results. |
Prediction of Covalent Interaction Sites on Opioid Receptors
Computational methods are instrumental in predicting the specific amino acid residue that forms the covalent bond with this compound. By combining docking simulations with an analysis of the receptor's primary sequence and 3D structure, potential nucleophilic sites within the binding pocket can be identified. The most likely candidate for covalent modification by the bromoacetamido group is a cysteine residue due to the high nucleophilicity of its thiol group.
Analysis of the mu-opioid receptor structure reveals the presence of cysteine residues, and computational models can predict their accessibility and proximity to the docked ligand. One such residue of significant interest is Cys21745.50 (superscript refers to the Ballesteros-Weinstein numbering scheme), located in the second extracellular loop (ECL2). nih.gov Fingerprint analysis from docking studies of various opioid ligands has highlighted this region as a key interaction point. nih.gov A docking pose that places the electrophilic carbon of the bromoacetamido group within an appropriate distance and orientation (typically 3-5 Å) relative to the sulfur atom of Cys21745.50 would strongly suggest it as the site of covalent attachment. Other potential nucleophilic residues, such as lysine (B10760008) or histidine, might also be considered, but the electrophile's chemistry favors cysteine.
| Potential Interacting Residue | Location | Proposed Interaction |
| Asp1473.32 | Transmembrane Helix 3 (TM3) | Ionic bond with protonated nitrogen (non-covalent) |
| Tyr1483.33 | Transmembrane Helix 3 (TM3) | Hydrogen bond/hydrophobic interaction (non-covalent) |
| Cys21745.50 | Extracellular Loop 2 (ECL2) | Covalent thioether bond with bromoacetamido group nih.gov |
| Trp2936.48 | Transmembrane Helix 6 (TM6) | Hydrophobic interaction (non-covalent) nih.gov |
| Tyr3267.43 | Transmembrane Helix 7 (TM7) | Hydrogen bond/hydrophobic interaction (non-covalent) nih.gov |
Analysis of Conformational Changes Induced by Irreversible Binding
Opioid receptors, like other G protein-coupled receptors (GPCRs), exist in a dynamic equilibrium between different conformational states, primarily an inactive state and one or more active states. Agonist binding stabilizes the active conformation, which promotes the engagement of intracellular G proteins and initiates signaling. This activation process involves significant conformational rearrangements, particularly the outward movement of the intracellular ends of transmembrane helices 5 and 6 (TM5 and TM6). nih.gov
The irreversible binding of an antagonist like this compound is hypothesized to "lock" the receptor in an inactive conformation. By forming a covalent bond within the orthosteric binding site, the ligand prevents the receptor from undergoing the structural changes necessary for activation, regardless of the presence of endogenous or exogenous agonists.
Computational analyses, such as molecular dynamics (MD) simulations, can be used to model this effect. By simulating the receptor's motion over time, researchers can compare the dynamics of the unbound receptor, the agonist-bound receptor, and the receptor covalently bound to this compound. It is predicted that the covalently modified receptor would show significantly reduced flexibility in key regions, particularly TM5 and TM6, effectively dampening the molecular motions that lead to G protein coupling. nih.gov Furthermore, the covalent attachment would prevent the subtle conformational shifts in the binding pocket that are the initial trigger for the global activation cascade, providing a structural basis for its potent and irreversible antagonism. nih.gov
Cellular and Subcellular Mechanism of Action of 6 Bromoacetamido 6 Desoxynaltrexone
Opioid Receptor-Mediated Signal Transduction Pathways
As an opioid receptor antagonist, 6-Bromoacetamido-6-desoxynaltrexone functions by binding to the receptor without initiating the downstream signaling cascade typically associated with agonists. Its irreversible binding ensures a prolonged and persistent disruption of these pathways.
Opioid receptors are G protein-coupled receptors (GPCRs). nih.gov Agonist binding normally induces a conformational change in the receptor, allowing it to couple with and activate intracellular Gi/Go proteins. This activation leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα and Gβγ subunits, which then go on to modulate various downstream effectors.
This compound, by acting as an antagonist, occupies the receptor binding site but does not induce the necessary conformational change for G protein activation. By forming a covalent bond, it permanently locks the receptor in an inactive or antagonist-bound state, thus providing a sustained prevention of G protein coupling and subsequent signal transduction that would be initiated by endogenous or exogenous opioids.
A primary downstream effector of activated Gi/Go proteins is the enzyme adenylyl cyclase. nih.gov The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov This reduction in cAMP levels is a hallmark of opioid agonist action.
By preventing G protein activation, this compound blocks the ability of opioid agonists to inhibit adenylyl cyclase. Consequently, in the presence of this irreversible antagonist, the application of an opioid agonist would fail to produce the expected decrease in cAMP levels. The covalent nature of the antagonism ensures that the enzyme's activity is shielded from opioid-mediated inhibition for the lifespan of the receptor.
The Gβγ subunits released upon G protein activation also directly modulate the activity of various ion channels. nih.govnih.gov Typically, opioid receptor activation leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability. Simultaneously, Gβγ subunits inhibit N-type voltage-sensitive calcium channels, reducing calcium influx and subsequent neurotransmitter release.
This compound antagonizes these effects. By irreversibly binding to the opioid receptor and preventing G protein activation, it blocks the agonist-induced modulation of these ion channels. The cell membrane potential is not hyperpolarized by potassium efflux, and the inhibition of calcium channels does not occur in response to opioid agonists, thereby persistently blocking the key membrane-level effects of opioids.
Functional Consequences of Irreversible Receptor Occupation
The formation of a covalent bond between this compound and the opioid receptor has profound and lasting functional consequences at the cellular level.
The defining characteristic of this compound is its ability to produce sustained antagonism through irreversible binding. This has been demonstrated in binding assays using calf brain membranes, where the compound was shown to cause irreversible inhibition of [³H]naloxone binding. nih.gov After extensive washing to remove any non-covalently bound ligand, the effects of the initial exposure remained. nih.gov
Studies have shown that maximal irreversible inhibition of naloxone (B1662785) binding occurs rapidly, within 5 minutes of exposure to a 1 x 10⁻⁷ M concentration of the compound. nih.gov The irreversible nature means that the antagonism is not overcome by increasing concentrations of agonists but is instead dependent on the synthesis of new receptors.
Table 1: Binding Characteristics of this compound (BAN) in Calf Brain Membranes
| Parameter | Value | Description | Citation |
|---|---|---|---|
| Reversible Binding (Ki) | 1 x 10⁻⁹ M | The equilibrium inhibition constant for reversible binding to opioid receptors. | nih.gov |
| Irreversible Binding (IC₅₀) | 5 x 10⁻⁸ M | The concentration required to achieve 50% of the maximum irreversible inhibition of [³H]naloxone binding after washing. | nih.gov |
Under normal circumstances, prolonged or repeated exposure to an agonist leads to receptor desensitization and internalization, a process that regulates signal transduction and prevents overstimulation. nih.gov This process typically involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. β-arrestin binding uncouples the receptor from its G protein and targets it for internalization into endosomes. nih.gov
The covalent modification of the receptor by this compound fundamentally alters this dynamic. By locking the receptor in an inactive conformation, it does not trigger the downstream events that lead to GRK-mediated phosphorylation and subsequent β-arrestin recruitment. Therefore, the receptor is likely to remain on the cell surface, perpetually unable to signal. This circumvents the typical agonist-driven cycle of desensitization and internalization. nih.gov The cell is left with a population of receptors that are present on the membrane but are functionally inert, a state that can only be resolved through the synthesis and trafficking of new receptors to the cell surface.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | BAN |
| Naltrexone (B1662487) | |
| Naloxone | |
| Guanosine Diphosphate | GDP |
| Guanosine Triphosphate | GTP |
Preclinical in Vitro Research Methodologies Employing 6 Bromoacetamido 6 Desoxynaltrexone
Radioligand Binding Assays Using Membrane Preparations (e.g., Calf Brain Membranes)
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. csic.esresearchgate.net These assays typically involve incubating a radiolabeled compound with a preparation of cell membranes, such as those derived from calf brains, which are a rich source of opioid receptors. nih.govnih.gov The amount of radioactivity bound to the membranes is then measured to determine the number of receptors and their affinity for the ligand. csic.esresearchgate.net
Saturation Binding Experiments
Saturation binding experiments are performed to determine the density of receptors (Bmax) in a given tissue preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. nih.govnih.gov In these experiments, membrane preparations are incubated with increasing concentrations of a radiolabeled ligand until all the receptors are occupied, or saturated.
In a study utilizing calf brain membranes, the reversible binding of 6-bromoacetamido-6-desoxynaltrexone was evaluated. While a specific Kd value for this compound from a saturation experiment is not detailed in the provided information, a related compound, 6-beta-thioglycolamido-6-desoxynaltrexone, was found to have a Ki value of 1 x 10⁻¹⁰ M. nih.gov The study did establish that maximal irreversible inhibition of [3H]naloxone binding occurred within 5 minutes with a 1 x 10⁻⁷ M concentration of this compound. nih.gov
Interactive Data Table: Saturation Binding Parameters for Opioid Ligands
| Compound | Radioligand | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) |
| 3H-GR65630 | 3H-GR65630 | Bovine area postrema | 0.5 ± 0.1 | 97 ± 5 |
| 3H-BRL43694 | 3H-BRL43694 | Bovine area postrema | 1.7 ± 0.3 | 124 ± 10 |
| 3H-LY278584 | 3H-LY278584 | Bovine area postrema | 3.1 ± 0.1 | 84 ± 6 |
| 3H-LY278584 | 3H-LY278584 | Rat cortical homogenates | 2.6 ± 0.3 | 10.5 ± 1 |
This table presents data for various radioligands to illustrate typical results from saturation binding experiments, as specific data for this compound was not available in the provided search results.
Competition Binding Experiments
Competition binding experiments are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding. nih.gov In these assays, a fixed concentration of a radiolabeled ligand is incubated with membrane preparations in the presence of increasing concentrations of the unlabeled "competitor" compound.
In studies with this compound, its reversible binding affinity was determined through competition with [3H]naloxone in calf brain membranes, yielding a Ki value of 1 x 10⁻⁹ M. nih.gov The irreversible binding was characterized by the concentration required to cause 50% inhibition of the maximum [3H]naloxone binding, which was 5 x 10⁻⁸ M for this compound. nih.gov
Interactive Data Table: Competition Binding Data for this compound
| Parameter | Value |
| Radioligand | [3H]naloxone |
| Tissue Source | Calf Brain Membranes |
| Reversible Binding Ki | 1 x 10⁻⁹ M |
| Concentration for 50% Irreversible Inhibition | 5 x 10⁻⁸ M |
Functional Assays for Opioid Receptor Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. springernature.comnih.gov These assays measure a biological response downstream of receptor binding, providing insights into the ligand's efficacy. researchgate.net
Guanosine-5'-O-(3-thio)triphosphate (GTPγS) Binding Assays
GTPγS binding assays are a widely used functional assay for G-protein coupled receptors (GPCRs), such as opioid receptors. nih.govnih.gov These assays measure the activation of G-proteins, an early step in the signal transduction cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. researchgate.netnih.govnih.gov An increase in [35S]GTPγS binding in the presence of a ligand indicates agonist activity. nih.gov
While the provided search results describe the methodology of GTPγS binding assays in detail, specific data from experiments using this compound is not available. However, these assays are instrumental in characterizing the functional consequences of irreversible antagonism by compounds like this compound. nih.govnih.gov For instance, pretreatment of membranes with this irreversible antagonist would be expected to abolish the GTPγS binding stimulated by an opioid agonist.
Interactive Data Table: General Parameters for GTPγS Binding Assays
| Component | Purpose | Typical Concentration/Conditions |
| Membrane Preparation | Source of GPCRs | 10-15 µ g/reaction |
| [35S]GTPγS | Radiolabeled GTP analog | ~50 pM |
| GDP | Promotes basal state of G-proteins | 30 µM |
| Agonist/Antagonist | Test compound | Concentration-dependent |
| Assay Buffer | Maintains optimal binding conditions | 50 mM Tris HCl pH 7.4, 125 mM NaCl, 5 mM MgCl₂, 1 mM EDTA |
This table outlines the general components and conditions for a GTPγS binding assay, as specific data for this compound was not available in the provided search results.
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are another powerful tool for assessing the functional activity of ligands at GPCRs. nih.govthermofisher.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway activated by the receptor of interest. nih.gov Ligand-induced activation or inhibition of the receptor leads to a measurable change in the expression of the reporter gene product. youtube.com
These assays provide a more integrated measure of cellular response compared to GTPγS binding assays. nih.govyoutube.com Although specific studies employing this compound in reporter gene assays were not found, this methodology is highly relevant for studying the long-lasting effects of its irreversible antagonism on opioid receptor signaling pathways. nih.govnih.gov
Preclinical in Vivo Non Human Models for Mechanistic Investigations of 6 Bromoacetamido 6 Desoxynaltrexone
Receptor Occupancy Studies in Animal Brain Tissues
Studies on animal brain tissues have been instrumental in elucidating the binding characteristics of 6-Bromoacetamido-6-desoxynaltrexone. Research utilizing calf brain membranes has demonstrated the compound's ability to interact with opioid receptors. In these preparations, this compound exhibits reversible binding, indicating an initial, non-permanent association with the receptor. researchgate.net This initial binding is a prerequisite for its subsequent covalent, and thus irreversible, inactivation of the receptor. The affinity of this reversible binding has been quantified, providing insight into the compound's potency at the molecular level.
Furthermore, investigations have compared this compound with related compounds to understand the structural determinants of receptor affinity. For instance, comparison with 6β-thioglycolamido-6-desoxynaltrexone (TAN) revealed differences in their reversible binding affinities for opioid receptors in calf brain membranes. researchgate.net Such comparative studies are crucial for structure-activity relationship analyses, helping to pinpoint the chemical moieties responsible for effective receptor engagement. The irreversible nature of this compound's binding, following the initial reversible interaction, has been confirmed through experiments showing its inhibition of [3H]naloxone binding, a standard radioligand for opioid receptors. researchgate.net
| Compound | Tissue Source | Binding Characteristic | Finding |
| This compound | Calf Brain Membranes | Reversible Binding | Demonstrates initial, non-permanent association with opioid receptors. researchgate.net |
| This compound | Calf Brain Membranes | Irreversible Inhibition | Inhibits the binding of [3H]naloxone, indicating covalent receptor inactivation. researchgate.net |
| 6β-thioglycolamido-6-desoxynaltrexone (TAN) | Calf Brain Membranes | Reversible Binding | Compared with this compound to analyze structure-activity relationships. researchgate.net |
Pharmacological Dissection of Opioid System Components Using this compound
The irreversible binding nature of this compound makes it a valuable pharmacological tool for dissecting the complex components of the opioid system in vivo. By selectively and permanently blocking a subpopulation of opioid receptors, researchers can investigate the functions of the remaining, unblocked receptors. This approach allows for a detailed examination of the roles of different opioid receptor subtypes (mu, delta, and kappa) in mediating various physiological and behavioral effects.
For example, after the administration of this compound to selectively inactivate a portion of opioid receptors, the effects of other opioid agonists and antagonists can be studied. This helps to characterize the receptor subtypes involved in specific actions, such as analgesia, respiratory depression, or reward. By observing how the response to another opioid drug is altered after treatment with this compound, scientists can infer the receptor population that the first drug was targeting. This "receptor knockout" strategy provides insights that are complementary to genetic knockout models.
Neurochemical Effects in Animal Models
The interaction of this compound with opioid receptors initiates a cascade of neurochemical changes within the brain. As an antagonist, its primary action is to block the effects of endogenous opioids (like endorphins and enkephalins) or exogenous opioid drugs. This blockade can lead to alterations in various neurotransmitter systems that are modulated by opioid signaling.
In animal models, the administration of an opioid antagonist like this compound can prevent the typical neurochemical responses induced by opioid agonists. For instance, it can block the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels that are characteristic of mu-opioid receptor activation. Furthermore, by blocking presynaptic opioid receptors, it can prevent the inhibition of neurotransmitter release, such as that of substance P in the spinal cord or dopamine (B1211576) in the mesolimbic pathway. The specific neurochemical consequences observed in animal models depend on the particular brain region and neuronal circuits being investigated, reflecting the widespread distribution and diverse functions of the opioid system.
Q & A
Q. What are the recommended synthetic pathways for 6-Bromoacetamido-6-desoxynaltrexone, and how can purity be validated?
Methodological Answer: Synthesis typically involves bromination of the parent compound (naltrexone derivative) using bromoacetyl bromide under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with chloroform/methanol) is critical. Validate purity using HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) and confirm structural integrity via -NMR (δ 2.1–3.8 ppm for acetamido protons; δ 6.8–7.2 ppm for aromatic protons) and mass spectrometry (expected m/z for M: ~465.3) .
Q. What analytical techniques are essential for characterizing this compound in preclinical studies?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- FT-IR to confirm functional groups (amide C=O stretch at ~1650 cm).
- LC-MS/MS for quantification in biological matrices (e.g., plasma, using deuterated internal standards).
- X-ray crystallography (if crystalline) to resolve stereochemistry. Cross-validate results with computational models (e.g., DFT calculations for electronic structure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported opioid receptor binding affinities of this compound?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtype specificity. Design a comparative study:
- Use radioligand binding assays (e.g., -naloxone for μ-opioid receptors) across multiple cell lines (HEK-293 vs. CHO-K1).
- Control for nonspecific binding (include 10 μM naloxone).
- Apply statistical meta-analysis to published data, weighting studies by sample size and methodological rigor (e.g., PRISMA guidelines) .
Q. What experimental strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer: Address solubility and bioavailability challenges:
- Formulation: Use PEG-400/water (70:30 v/v) for intravenous administration.
- Metabolic stability: Preincubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Tissue distribution: Conduct whole-body autoradiography in rodents post -labeled compound administration. Compare with LC-MS/MS tissue homogenate data .
Q. How can covalent binding mechanisms of this compound to opioid receptors be elucidated?
Methodological Answer:
- Kinetic assays: Measure irreversible binding via washout experiments (assess residual receptor activity after compound removal).
- Mass spectrometry: Identify adduct formation using tryptic digests of receptor-ligand complexes (e.g., μ-opioid receptor expressed in Sf9 cells).
- Mutagenesis: Replace cysteine residues (e.g., Cys-170 in μ-opioid) to confirm covalent interaction sites .
Methodological Guidance for Research Design
Q. What are best practices for designing dose-response studies with this compound in neuropharmacological models?
Methodological Answer:
- Use logarithmic dose increments (e.g., 0.1, 1, 10 mg/kg) to capture full efficacy and potency ranges.
- Include positive controls (e.g., naltrexone) and vehicle controls.
- Apply nonlinear regression (GraphPad Prism) to calculate EC/IC. Validate with bootstrap resampling (≥1000 iterations) .
Q. How should researchers address literature gaps in the metabolite profiling of this compound?
Methodological Answer:
- Perform high-resolution mass spectrometry (HRMS) in negative/positive ion modes to detect phase I/II metabolites.
- Use predictive software (e.g., Meteor Nexus) to simulate biotransformation pathways.
- Corrogate findings with in silico toxicity predictions (e.g., Derek Nexus) to prioritize metabolites for toxicological assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
